3-Bromo-6-chloro-2-(trifluoromethoxy)aniline

Overview

Description

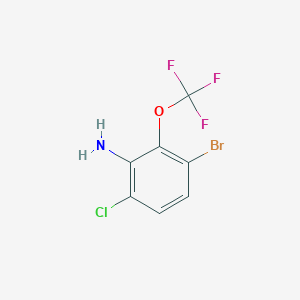

3-Bromo-6-chloro-2-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H4BrClF3NO and a molecular weight of 290.46 g/mol . It is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to an aniline core. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloro-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The aniline group can be oxidized to form nitro compounds or reduced to form amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under reflux conditions.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce nitro compounds.

Scientific Research Applications

Scientific Research Applications

The applications of 3-Bromo-6-chloro-2-(trifluoromethoxy)aniline span several domains:

Pharmaceutical Development

- Drug Design : The trifluoromethoxy group enhances lipophilicity, improving membrane penetration and interaction with biological targets such as enzymes and receptors. This property is crucial in developing new pharmaceuticals that require modulation of biological pathways.

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial properties, making them candidates for developing new antibiotics .

Agrochemical Production

- Herbicides and Pesticides : Halogenated anilines are often used in synthesizing agrochemicals due to their biological activity against pests and weeds. The specific reactivity of this compound can be tailored to enhance efficacy in agricultural applications.

- Plant Growth Regulators : Research indicates potential uses in developing compounds that can regulate plant growth, improving crop yields.

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

- Antibacterial Studies : A recent study demonstrated that derivatives of halogenated anilines exhibit potent antibacterial activity against resistant strains of bacteria. The presence of the trifluoromethoxy group was linked to increased activity due to enhanced lipophilicity.

- Pharmaceutical Synthesis : In a synthesis involving complex organic molecules, this compound served as a critical intermediate, showcasing its utility in creating more complex drug formulations .

- Agrochemical Efficacy : Field trials have shown that formulations containing halogenated anilines can significantly reduce pest populations while being environmentally safer compared to traditional pesticides.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

- 2-Chloro-6-(trifluoromethoxy)aniline

- 4-Bromo-2-chloro-6-(trifluoromethyl)aniline

- 3-Bromo-6-chloro-2-fluorobenzaldehyde

Comparison: 3-Bromo-6-chloro-2-(trifluoromethoxy)aniline is unique due to the presence of both bromine and chlorine atoms, as well as the trifluoromethoxy group. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced reactivity in certain chemical reactions . Compared to similar compounds, it may exhibit different biological activities and binding affinities, making it a valuable tool in drug discovery and development.

Biological Activity

3-Bromo-6-chloro-2-(trifluoromethoxy)aniline is an organic compound notable for its unique structural features and potential biological applications. Its molecular formula is , and it is characterized by the presence of bromine, chlorine, and a trifluoromethoxy group attached to an aniline ring. This compound has garnered attention in medicinal chemistry due to its promising biological activity, particularly in drug development.

The trifluoromethoxy group enhances the compound's reactivity and solubility, making it a valuable intermediate in organic synthesis. The presence of halogen substituents (bromine and chlorine) can significantly influence the compound's electronic properties, potentially affecting its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes.

- Receptor Binding : The structural characteristics allow for enhanced binding affinity to certain receptors, which is crucial for drug design.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines. Its unique structure allows for modifications that can lead to compounds with enhanced anticancer activity.

- Antimicrobial Activity : Some studies have explored its potential as an antimicrobial agent, although further research is needed to establish efficacy and mechanisms.

Case Studies and Research Findings

- Anticancer Activity : A study conducted on derivatives of aniline compounds demonstrated that modifications at the para-position significantly enhanced their cytotoxicity against human cancer cell lines. The incorporation of trifluoromethoxy groups was found to improve binding affinity to target proteins involved in cancer proliferation .

- Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that compounds similar to this compound can effectively inhibit enzymes such as cyclooxygenases (COXs), which are implicated in inflammation and cancer progression .

- Comparative Analysis : A comparative study of fluorinated anilines highlighted that the presence of trifluoromethoxy groups often correlates with increased biological activity due to enhanced lipophilicity and electronic properties .

Data Table: Comparison of Biological Activities

Properties

IUPAC Name |

3-bromo-6-chloro-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3NO/c8-3-1-2-4(9)5(13)6(3)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRENOKAAGOSENU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)N)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.